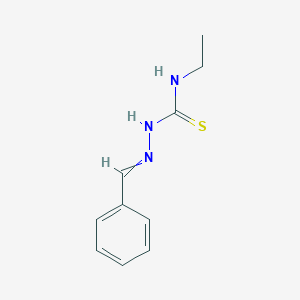
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- is a chemical compound with the molecular formula C10H13N3S It is a derivative of hydrazinecarbothioamide, featuring an ethyl group and a phenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- can be synthesized through the reaction of hydrazinecarbothioamide with ethyl iodide and benzaldehyde. The reaction typically involves the following steps:
Formation of N-ethylhydrazinecarbothioamide: Hydrazinecarbothioamide reacts with ethyl iodide in the presence of a base such as potassium carbonate to form N-ethylhydrazinecarbothioamide.
Condensation with Benzaldehyde: The N-ethylhydrazinecarbothioamide is then condensed with benzaldehyde to yield Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)-.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling and safety measures due to the reactivity of hydrazine derivatives.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The phenylmethylene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylmethylene derivatives.
Scientific Research Applications
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenylmethylene group allows for specific interactions with aromatic amino acids in proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarbothioamide: The parent compound, lacking the ethyl and phenylmethylene groups.
N-ethylhydrazinecarbothioamide: Similar structure but without the phenylmethylene group.
Phenylmethylenehydrazinecarbothioamide: Lacks the ethyl group.
Uniqueness
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- is unique due to the presence of both the ethyl and phenylmethylene groups, which confer distinct chemical properties and reactivity. These groups enhance its potential for specific interactions in biological systems and its utility in organic synthesis.
Properties
CAS No. |
80550-04-5 |
|---|---|
Molecular Formula |
C10H13N3S |
Molecular Weight |
207.30 g/mol |
IUPAC Name |
1-(benzylideneamino)-3-ethylthiourea |
InChI |
InChI=1S/C10H13N3S/c1-2-11-10(14)13-12-8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,11,13,14) |
InChI Key |
WFIJEOHXOXINNT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















